Cas no 1261763-94-3 (2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid)

2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
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- 2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid
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- インチ: 1S/C21H13F6NO4/c22-20(23,24)31-15-7-3-1-5-13(15)18-12(11-17(29)30)9-10-28-19(18)14-6-2-4-8-16(14)32-21(25,26)27/h1-10H,11H2,(H,29,30)
- InChIKey: ZKWBRKPRGAHSGE-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC=CC=1C1C(C2C=CC=CC=2OC(F)(F)F)=NC=CC=1CC(=O)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 628
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 68.6
2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013002638-500mg |
2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid |
1261763-94-3 | 97% | 500mg |
831.30 USD | 2021-07-04 | |
Alichem | A013002638-250mg |
2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid |
1261763-94-3 | 97% | 250mg |
504.00 USD | 2021-07-04 | |
Alichem | A013002638-1g |
2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid |
1261763-94-3 | 97% | 1g |
1,490.00 USD | 2021-07-04 |
2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acidに関する追加情報
2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic Acid: A Comprehensive Overview
2,3-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid (CAS No. 1261763-94-3) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique molecular structure, which incorporates a pyridine ring substituted with two trifluoromethoxyphenyl groups and an acetic acid moiety. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various research and industrial applications.
The trifluoromethoxyphenyl groups attached to the pyridine ring are known for their electron-withdrawing effects, which enhance the compound's stability and reactivity. This feature is particularly advantageous in drug design, where such substituents can modulate the pharmacokinetic properties of a molecule. Recent studies have explored the potential of 2,3-bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid as a precursor for synthesizing bioactive compounds with improved solubility and bioavailability.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent acetylation. Researchers have optimized these steps to achieve higher yields and better purity, ensuring that the compound meets the stringent requirements of modern pharmaceutical standards. The use of advanced catalysts and reaction conditions has further enhanced the efficiency of its production.
One of the most promising applications of 2,3-bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid lies in its role as an intermediate in the synthesis of heterocyclic compounds. These compounds are widely used in drug discovery programs targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The ability to form stable complexes with metal ions has also made this compound a valuable tool in coordination chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 2,3-bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid with greater accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into its interaction with biological targets, paving the way for more efficient drug design strategies.
In conclusion, 2,3-bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid (CAS No. 1261763-94-3) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure and versatile properties continue to drive innovation across multiple disciplines, making it an indispensable component in contemporary research and development efforts.
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